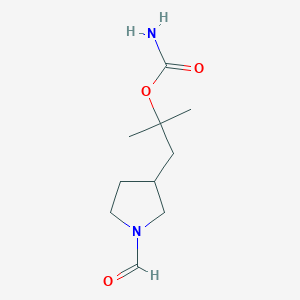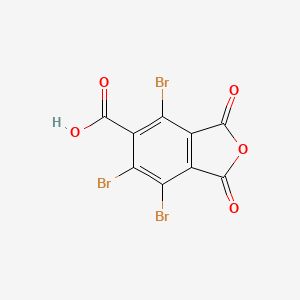![molecular formula C9H8N4O2 B12891658 4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)
4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((1H-1,2,4-Triazol-1-yl)imino)methyl)benzene-1,2-diol is an organic compound that features a triazole ring attached to a benzene ring with two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1H-1,2,4-Triazol-1-yl)imino)methyl)benzene-1,2-diol typically involves the reaction of a triazole derivative with a benzene derivative under specific conditions. One common method is the N-alkylation of hydroquinone with 1H-1,2,4-triazole-1-methanol in the presence of a base . The reaction conditions often include a solvent such as ethanol or dimethylformamide and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-(((1H-1,2,4-Triazol-1-yl)imino)methyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-(((1H-1,2,4-Triazol-1-yl)imino)methyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(((1H-1,2,4-Triazol-1-yl)imino)methyl)benzene-1,2-diol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The triazole ring can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole-benzene derivative with similar structural features.
1,4-Bis(1H-1,2,4-triazol-1-yl)methylbenzene: A compound with two triazole rings attached to a benzene ring.
Uniqueness
4-(((1H-1,2,4-Triazol-1-yl)imino)methyl)benzene-1,2-diol is unique due to the presence of both hydroxyl groups and an imine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C9H8N4O2 |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
4-[(E)-1,2,4-triazol-1-yliminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H8N4O2/c14-8-2-1-7(3-9(8)15)4-11-13-6-10-5-12-13/h1-6,14-15H/b11-4+ |
Clave InChI |
SKAUVSJLWIQLBR-NYYWCZLTSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=N/N2C=NC=N2)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=NN2C=NC=N2)O)O |
Solubilidad |
13.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


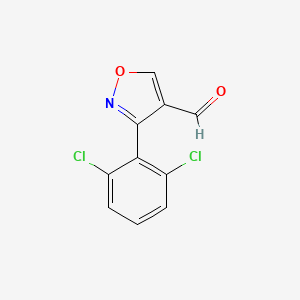

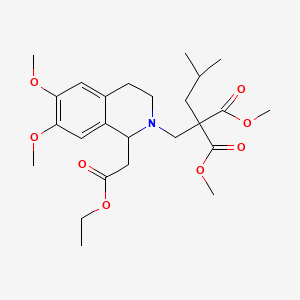
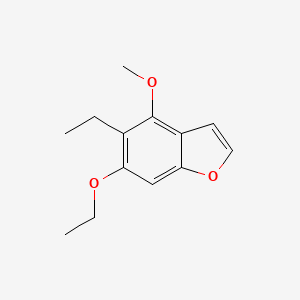
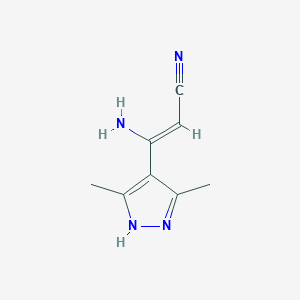
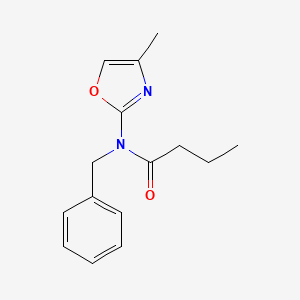
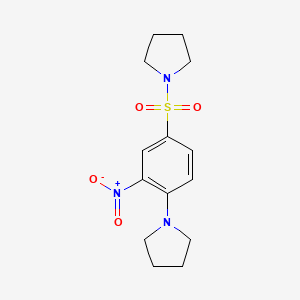
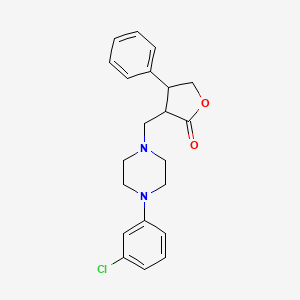
![(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)
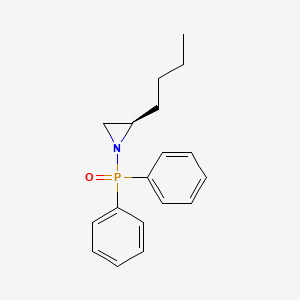
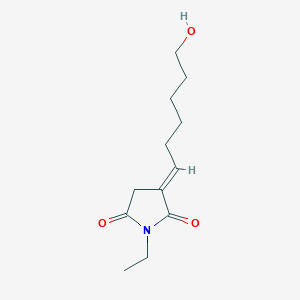
![Bis[D-tryptophanato(O,N)]copper(II)](/img/structure/B12891636.png)
